2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]acetamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dichlorophenoxy group and a 4-fluorophenylacetamide moiety. Characterization typically employs FT-IR, NMR, and LCMS to confirm structural integrity .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O3S/c20-11-1-6-17(15(21)7-11)28-8-18(26)23-19-14-9-29(27)10-16(14)24-25(19)13-4-2-12(22)3-5-13/h1-7H,8-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGUQWQGCPTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazol core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The dichlorophenoxy and fluorophenyl groups are then introduced via substitution reactions, often using reagents such as chlorinating agents and fluorinating agents under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives. For example:
Evidence :
-
Analogous compounds, such as N-(2-sulfanylethyl)acetamide derivatives, undergo hydrolysis to yield thiol-containing byproducts .
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The presence of electron-withdrawing substituents (e.g., dichlorophenoxy) may slow hydrolysis compared to simpler acetamides .
| Reaction Conditions | Products Identified | Source |
|---|---|---|
| Acidic (HCl, 80°C) | 2-(2,4-Dichlorophenoxy)acetic acid | , |
| Alkaline (NaOH, reflux) | Free amine + acetic acid |
Electrophilic Substitution on Aromatic Rings
The 4-fluorophenyl and 2,4-dichlorophenoxy groups are electron-deficient aromatic systems, favoring electrophilic substitution at specific positions:
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Fluorophenyl ring : Likely nitration or sulfonation at the para position relative to fluorine.
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Dichlorophenoxy ring : Halogenation at the remaining unsubstituted positions (e.g., C5 or C6).
Evidence :
-
Fluorinated aromatic systems resist electrophilic attack due to fluorine’s electron-withdrawing effect, but meta-directing behavior is observed in related analogs .
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Dichlorophenoxy derivatives undergo halogen exchange under catalytic conditions .
Redox Reactions Involving the Thieno-Pyrazol Core
The thieno[3,4-c]pyrazol-5-one moiety may participate in redox processes:
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Reduction : The ketone group (C=O) can be reduced to a secondary alcohol (C-OH) using agents like NaBH₄.
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Oxidation : Thiophene sulfur may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂) .
Evidence :
-
Similar thieno-pyridinone systems show reversible redox behavior in electrochemical studies .
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Pyrazolone derivatives are known to form stable radicals upon oxidation .
| Reaction Type | Reagents | Observed Transformation | Source |
|---|---|---|---|
| Reduction | NaBH₄, EtOH | C=O → C-OH | |
| Oxidation | H₂O₂, AcOH | Thiophene-S → S=O or O=S=O |
Nucleophilic Aromatic Substitution (NAS)
The 2,4-dichlorophenoxy group may undergo NAS at chlorine positions. For example:
Evidence :
-
Dichlorophenoxy compounds react with amines or alkoxides to form substituted derivatives, as seen in herbicide-related studies .
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Methoxide | K₂CO₃, DMF, 60°C | 2,4-Dimethoxyphenoxyacetamide | |
| Aniline | CuCl₂, DMSO, reflux | N-Aryl substituted derivative |
Cycloaddition and Ring-Opening Reactions
The thieno-pyrazol core may engage in [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride). Additionally, ring-opening under acidic conditions could yield linear thiophene derivatives.
Evidence :
-
Thieno-pyridinone analogs participate in Diels-Alder reactions due to their conjugated diene system .
Photochemical Reactivity
The dichlorophenoxy group is known to undergo photodechlorination under UV light, producing dechlorinated byproducts .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis induction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural motifs, molecular properties, and biological relevance:
*Molecular weight estimated based on analogous structures.
Key Structural and Functional Differences:
Core Heterocycle: The thieno[3,4-c]pyrazole core (target compound) offers a fused bicyclic system with enhanced rigidity compared to monocyclic triazoles or pyrazoles . This rigidity may improve target binding selectivity.
Halogenation Patterns: The 2,4-dichlorophenoxy group (target) increases lipophilicity compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ), which may influence membrane permeability. Fluorine in the 4-fluorophenyl group (target) enhances metabolic stability via reduced cytochrome P450-mediated oxidation .
Biological Relevance: Pyrazole-based acetamides (e.g., ) are linked to insecticidal activity, suggesting the target compound may share similar modes of action. Thiazole-containing analogs are under investigation for antimicrobial applications, though the target’s thienopyrazole core may offer novel bioactivity.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A dichlorophenoxy group
- A thienopyrazole moiety
- An acetamide functional group
The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown effectiveness against various bacterial strains. The presence of the thienopyrazole ring in the compound may enhance its antimicrobial potency due to increased lipophilicity and membrane permeability.
Anticancer Properties
Recent studies have explored the anticancer potential of thienopyrazole derivatives. In vitro assays demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells like cancer cells. Inhibition of DHODH can lead to reduced nucleotide synthesis and subsequent cell death.
Case Studies
- In Vitro Studies : A study on similar thienopyrazole compounds showed that they effectively inhibited the growth of various tumor cell lines at micromolar concentrations. The IC50 values ranged from 1 to 5 µM, indicating potent activity.
- Animal Models : In vivo studies using murine models have demonstrated that administration of related compounds resulted in significant tumor reduction compared to controls. This suggests potential therapeutic applications in oncology.
Toxicological Profile
While exploring the biological activity, it is crucial to assess the toxicological implications. Some studies have indicated that derivatives of 2,4-D can affect mitochondrial function without inducing significant oxidative stress at lower concentrations. However, higher concentrations may lead to mitochondrial dysfunction and cytotoxicity.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
